8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a 3,4-dihydroisoquinolin-2(1H)-yl moiety . This moiety is found in various bioactive compounds and has been used in plant disease management .
Synthesis Analysis
While the specific synthesis of this compound is not available, the synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported . These derivatives were synthesized using the Castagnoli–Cushman reaction .Scientific Research Applications
Cancer Research: Targeting AKR1C3
- AKR1C3 is an enzyme involved in steroid metabolism and is overexpressed in both breast and prostate cancer. 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been identified as a potent and selective inhibitor of AKR1C3. Its low nanomolar potency (low nM) and 1500-fold isoform selectivity make it a promising candidate for cancer therapy .
Structural Biology: Insights from Crystal Structures
- Crystal structure studies have revealed intriguing details about the binding mode of this compound. The carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide moiety provides the necessary twist, allowing the dihydroisoquinoline to bind in an adjacent hydrophobic pocket. Understanding these interactions aids in designing more effective inhibitors .
Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies
- Researchers have explored the structure-activity relationship (SAR) around this lead compound. The positioning of the carboxylate group is critical, although it can be substituted by acid isosteres and amides. Small substituents on the dihydroisoquinoline scaffold have led to improvements in potency .
Cellular Potency: Predicting Efficacy
- Cellular assays have demonstrated the compound’s potency in inhibiting AKR1C3 metabolism of a known dinitrobenzamide substrate. Interestingly, amide analogues showed better efficacy than predicted by the cellular assay, highlighting the need for comprehensive evaluation across different contexts .
Drug Development: Expanding the Toolbox
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism, which could potentially have therapeutic effects in the treatment of breast and prostate cancer .
properties
IUPAC Name |
6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-14-15(2)28-18-19(25(3)22(30)24-20(18)29)23-21(28)27(14)11-6-10-26-12-9-16-7-4-5-8-17(16)13-26/h4-5,7-8H,6,9-13H2,1-3H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKMJGSJZKAYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16423254 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.